5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
Overview
Description
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c16-13-11-8-10 (6-7-12 (11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H2,14,15,16) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 214.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
A novel class of 4,6-diaryl-4,5-dihydro-2H-indazol-3-ols, including compounds similar to 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, has been synthesized and characterized, indicating a broad interest in the synthesis of fused indazole derivatives for various applications (Gopalakrishnan, Thanusu, & Kanagarajan, 2008). These compounds were thoroughly investigated using methods such as melting point, elemental analysis, MS, FT-IR, 1H and 13C NMR, showcasing their potential for further research and application in diverse fields.
Optical and Material Applications
Highly fluorinated aryl-substituted tris(indazolyl)borate thallium complexes, incorporating structures related to this compound, demonstrate diverse regiochemistry and potential for optical applications. These complexes have been synthesized and characterized, revealing their suitability for use in materials science, especially in areas requiring high fluorination and specific optical properties (Ojo, Jacob, Despagnet-Ayoub, Muñoz, Gonell, Vendier, Nguyen, & Etienne, 2012).
Antimicrobial and Biological Activities
Research into derivatives of this compound has shown promising antimicrobial activities. A study on the design, synthesis, characterization, and in vitro antimicrobial evaluation of 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols revealed that the nature of substituents significantly influences the activity against various bacterial and fungal strains (Gopalakrishnan, Thanusu, & Kanagarajan, 2009). This suggests a potential for developing new antimicrobial agents based on the indazole scaffold.
Environmental and Industrial Applications
The study of novel inhibitory compositions based on 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol derivatives for steel acid corrosion protection indicates an industrial application of indazole derivatives. These compounds exhibit a significant anticorrosive effect, showcasing the versatility of indazole derivatives in environmental and industrial contexts (Kruzhilin, Shevtsov, Potapov, Shikhaliev, Kozaderov, Prabhakar, & Kasatkin, 2022).
Future Directions
The medicinal properties of indazole derivatives, including 5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, need to be explored further for the treatment of various pathological conditions . The development of synthetic approaches and the study of their biological activities are areas of ongoing research .
Mechanism of Action
- For example, it has been studied as an anti-inflammatory agent. Derivatives like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibit potent anti-inflammatory activity .
- Additionally, other derivatives have shown antinociceptive properties and inhibition of cyclooxygenase-2 (COX-2) .
Target of Action
- interacts with specific molecular targets within cells. While the exact targets can vary, some studies have highlighted its role in inhibiting kinases such as CHK1 , CHK2 , and h-sgk (human serum and glucocorticoid-dependent kinase) in the context of diseases like cancer .
Biochemical Pathways
- impacts various pathways, including those related to inflammation, cell growth, and survival.
Biochemical Analysis
Biochemical Properties
5-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), modulating their activity and contributing to its anti-inflammatory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the NF-κB pathway, leading to altered gene expression and reduced inflammation . Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting cellular energy production and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the synthesis of inflammatory mediators . Additionally, this compound interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . The inhibition of these pathways results in decreased inflammation and cell proliferation, highlighting the therapeutic potential of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under extreme conditions, potentially altering its biological effects . Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory and anticancer effects, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s impact on metabolic pathways underscores its potential to modulate cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, facilitating its uptake and efflux across cellular membranes . Additionally, binding proteins in the plasma can influence its distribution and localization within tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
5-phenyl-1,2,4,5,6,7-hexahydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-8-10(6-7-12(11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCKRIEQALKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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